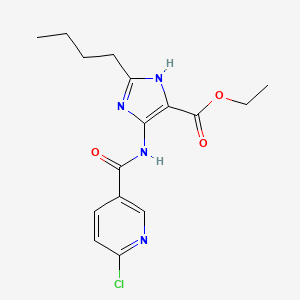

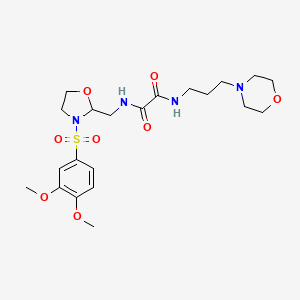

![molecular formula C12H13NO4S B2986922 2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 130431-85-5](/img/structure/B2986922.png)

2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazolidine carboxylic acid, which is a type of organic compound containing a thiazolidine core . Thiazolidines are heterocyclic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(Methoxycarbonyl)phenylboronic acid have been used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for a similar compound, 2-(4-(Methoxycarbonyl)phenyl)acetic acid, is1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and functional groups. For instance, boronic acids like 4-(Methoxycarbonyl)phenylboronic acid are known to participate in various types of coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. For example, a similar compound, 2-(4-(Methoxycarbonyl)phenyl)acetic acid, has a molecular weight of 194.19 .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, have been studied for their role as biocatalyst inhibitors. These compounds can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Their microbial inhibitory potency is significant enough that they are used as food preservatives. Understanding the mechanisms behind this inhibition can aid in engineering robust strains for improved industrial performance, especially in the fermentation processes used to produce biorenewable chemicals (Jarboe et al., 2013).

Thiazolidinediones as PTP 1B Inhibitors

The thiazolidinedione scaffold, closely related to this compound, has been explored for its medicinal chemistry applications, particularly as PTP 1B inhibitors. This research focuses on structural modifications to optimize potential inhibitors for treating insulin resistance associated with type 2 diabetes mellitus. The study provides insights into the amendments in the structural framework to design potent PTP 1B inhibitors, highlighting the importance of the Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).

Anticancer Applications of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to this compound, have received significant attention for their anticancer potentials. These compounds have been underutilized in medicinal research despite their rich medicinal tradition. Recent attention towards various cinnamoyl derivatives has highlighted their efficacy as traditional and synthetic antitumor agents. This review provides a comprehensive overview of the synthesis and biological evaluation of cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, contributing a timely addition to the literature (De et al., 2011).

Environmental Impact of Parabens

Research on parabens, which share chemical functionalities with this compound, has focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate parabens well from wastewater, they are always present at low concentration levels in effluents, surface water, and sediments. This review addresses the need for further studies on the toxicity of chlorinated by-products of parabens, highlighting the importance of understanding the environmental impact of such compounds (Haman et al., 2015).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to detail its mode of action. The compound contains functional groups that are common in many bioactive molecules, suggesting it could interact with biological targets through a variety of mechanisms .

Biochemical Pathways

Given the compound’s structure, it’s plausible that it could be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .

Pharmacokinetics

Its pharmacokinetic profile, including its bioavailability, is currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific knowledge of the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, 4-(Methoxycarbonyl)phenylboronic acid is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

properties

IUPAC Name |

2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAYCBZOZLTZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

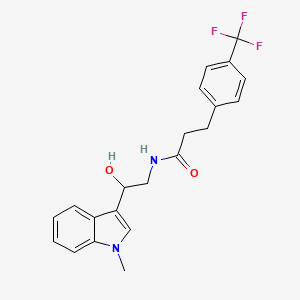

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)

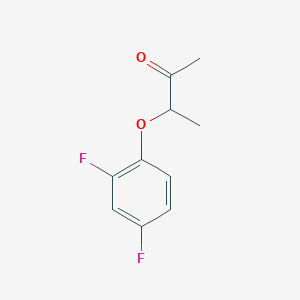

![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)

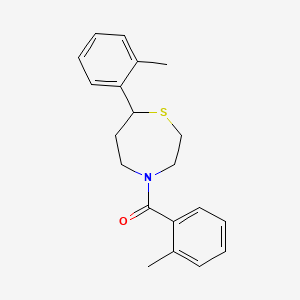

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)